molecular formula C13H18O B13757564 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one CAS No. 57020-37-8

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one

Katalognummer: B13757564
CAS-Nummer: 57020-37-8
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: NTFPXECSILEYKG-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is an organic compound characterized by a cyclohexene ring with a dimethyl substitution and a butenone side chain. This compound is known for its applications in various fields, including perfumery and flavoring, due to its unique aromatic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one typically involves the condensation of citral with pentane-2-one, followed by cyclization and hydrogenation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or carbonyl groups within the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of perfumes and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is unique due to its specific combination of a dimethyl-substituted cyclohexene ring and a butenone side chain. This structure imparts distinct aromatic properties and reactivity, making it valuable in various applications, particularly in the fragrance and flavor industries.

Eigenschaften

CAS-Nummer

57020-37-8

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

(Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5-

InChI-Schlüssel

NTFPXECSILEYKG-ALCCZGGFSA-N

Isomerische SMILES

C/C=C\C(=O)C1C(=C)C=CCC1(C)C

Kanonische SMILES

CC=CC(=O)C1C(=C)C=CCC1(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.